5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Overview
Description
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorobenzoyl group, and the construction of the oxazole ring. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.
Construction of Oxazole Ring: This can be done through cyclization reactions involving isocyanates or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or pyrrolidine rings.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine and oxazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Oxazole Derivatives: Compounds such as 2,4-dimethyl-1,2-oxazole and 4,5-diphenyl-1,2-oxazole share the oxazole ring structure.
Uniqueness
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorobenzoyl group enhances its lipophilicity and potential for interaction with biological targets, while the pyrrolidine and oxazole rings provide structural diversity and reactivity.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)14-10-16(22-19-14)15-4-3-9-20(15)17(21)12-5-7-13(18)8-6-12/h5-8,10-11,15H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUBWPLIFXFGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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